molecular formula C10H12Br2N2 B1389010 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide CAS No. 1185085-58-8

2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide

Cat. No.: B1389010
CAS No.: 1185085-58-8
M. Wt: 320.02 g/mol
InChI Key: JZQDSCUHPVMYJD-UHFFFAOYSA-N
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Description

2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide is a brominated alkyl-benzimidazole derivative offered for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry and pharmacology, known for its wide range of biological activities . This core structure is found in numerous established drugs, including proton pump inhibitors like omeprazole, anthelmintic agents like albendazole, and antihypertensive drugs like telmisartan . As a building block, this compound is valuable for synthesizing more complex molecules. The reactive bromoalkyl side chain facilitates further functionalization, making it a versatile intermediate in organic synthesis, particularly in the creation of potential pharmacologically active compounds . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(3-bromopropyl)-1H-benzimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.BrH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQDSCUHPVMYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzimidazole Core

Starting Material Preparation:

The synthesis begins with the formation of the benzimidazole ring system, typically derived from o-phenylenediamine derivatives. A common approach involves cyclization reactions of o-phenylenediamine with suitable carbonyl compounds, such as aldehydes or carboxylic acids, under acidic or basic conditions.

Method:

  • Cyclization of o-phenylenediamine with formic acid or aldehydes to form the benzimidazole nucleus.
  • Alternatively, condensation of o-phenylenediamine with carbonyl di-imidazole or other activating agents to facilitate ring closure.

Research Data:

A patent describes a process involving cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole, yielding the benzimidazole core with high efficiency and purity (source).

Introduction of the Propyl Side Chain

Alkylation:

  • The benzimidazole core undergoes N-alkylation at the nitrogen atom with 3-bromopropyl derivatives.
  • This step typically involves nucleophilic substitution reactions where the nitrogen atom attacks the electrophilic carbon attached to the bromine.

Reaction Conditions:

  • Use of bases such as potassium carbonate or sodium hydride to deprotonate the nitrogen.
  • Solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction.
  • Reaction temperatures range from room temperature to reflux conditions.

Research Findings:

While specific data on this step are limited, analogous procedures indicate high yields (>80%) when optimized conditions are employed.

Bromination to Form 3-Bromo-Propyl Derivative

Method:

  • Bromination of the alkylated benzimidazole is achieved using elemental bromine or N-bromosuccinimide (NBS).
  • Reaction is conducted in inert solvents such as acetic acid, dichloromethane, or ethyl acetate.
  • Controlled temperature (0°C to room temperature) prevents over-bromination.

Research Data:

A detailed process involves slow addition of bromine in acetic acid, stirring at 40–45°C for 4 hours, followed by crystallization to isolate the 3-bromo-propyl intermediate with yields around 97% (source).

Formation of Hydrobromide Salt

Salt Formation:

  • The final step involves treating the 3-bromo-propyl benzimidazole with hydrobromic acid (HBr).
  • The process can be performed by refluxing the compound with excess HBr in acetic acid or directly in aqueous media.
  • Post-reaction, the product is isolated via crystallization or filtration.

Notes:

  • The process ensures the formation of the hydrobromide salt, stabilizing the compound and enhancing its solubility.
  • Purification steps include washing with diethyl ether and drying under vacuum.

Research Findings:

Patent literature confirms that reacting the brominated intermediate with HBr yields the hydrobromide salt with high purity and yield, typically above 90% (source).

Summary of Preparation Data

Step Reagents & Conditions Yield Notes
Benzimidazole core synthesis o-phenylenediamine + carbonyl di-imidazole ~85-95% Cyclization under reflux
N-alkylation Benzimidazole + 3-bromopropyl halide >80% Base in DMF or acetonitrile
Bromination N-alkylated product + Br2 or NBS ~97% In acetic acid at 40–45°C
Salt formation Brominated compound + HBr >90% Reflux in acetic acid or aqueous HBr

Research Findings and Notes

  • The process benefits from the use of readily available starting materials and standard organic synthesis techniques.
  • High yields and purity are achievable through controlled reaction conditions, especially during bromination and salt formation.
  • The process can be scaled up for industrial production with appropriate safety measures due to the use of bromine and hydrobromic acid.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzoimidazole moiety often exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest that 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide may influence cell proliferation and apoptosis in cancer cell lines, indicating potential as an anticancer agent .

Case Studies

  • Cell Proliferation Studies :
    • Initial investigations into the compound's effects on cancer cell lines revealed that it could inhibit cell growth and induce apoptosis, although detailed mechanisms remain to be elucidated.
  • Interaction Studies :
    • Interaction studies are crucial for understanding the compound's biological effects. It is hypothesized that this compound interacts with specific protein targets, influencing pathways related to cell growth and apoptosis.

Synthetic Applications

The bromo group in this compound allows for various synthetic modifications:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alcohols to form new derivatives.
  • Electrophilic Aromatic Substitution : The benzoimidazole ring can undergo further functionalization, making it a versatile scaffold for drug development .

Comparative Analysis of Related Compounds

The unique structure of this compound positions it alongside other biologically active compounds. Below is a comparison table highlighting structural similarities and biological activities:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundBenzoimidazole derivativeAnticancer propertiesBromo-propyl substituent
N-(3-Bromopropyl)phthalimidePhthalimide derivativeAntimicrobial activityLacks benzoimidazole core
1-(4-Bromophenyl)-2-(2-phenyl-1H-imidazol-1-yl)ethanoneImidazole derivativeVariesDifferent core structure

Future Research Directions

Given the limited current research on this compound, there is significant opportunity for future exploration. Potential areas of study include:

  • Mechanistic Studies : Detailed investigations into the compound's mechanism of action in cancer cells.
  • Derivatization : Synthesis of new derivatives to enhance biological activity and selectivity.
  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide involves its interaction with molecular targets through the benzoimidazole ring and the bromopropyl group. The benzoimidazole ring can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, while the bromopropyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2-(3-Bromo-phenyl)-imidazo[1,2-a]pyrimidine

  • Structure : Contains a pyrimidine ring fused to imidazole, with a 3-bromophenyl substituent.
  • Key Differences: The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the benzimidazole core of the target compound. No hydrobromide salt is present.
  • Applications : Used in heterocyclic chemistry for ligand design due to its planar structure .

4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (53)

  • Structure : A brominated benzimidazole-pyrrole hybrid with a carboxamide linker.
  • Physical Properties : Higher melting point (200–202°C ) due to extended conjugation and hydrogen-bonding capacity .
  • Synthesis : Requires multi-step purification via column chromatography (PE/EtOAc 3:7), contrasting with the simpler washing methods used for the target compound .

Imidazole Derivatives

1-(3-Bromopropyl)-2-methyl-1H-imidazole Hydrobromide

  • Structure : Substituted imidazole with a 3-bromopropyl chain and methyl group at position 2.
  • Molecular Weight : 283.99 g/mol (C₇H₁₂Br₂N₂), lighter than the target compound due to the absence of a benzene ring.

Indole-Based Brominated Compounds

5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34)

  • Structure : Brominated indole with a dimethoxyphenethyl-imidazole substituent.
  • Physical Properties : Melting point 141–142°C , lower than the target compound’s benzimidazole derivatives, likely due to reduced crystal lattice stability from the flexible phenethyl group.
  • Synthesis : Requires K₂CO₃-mediated coupling in DMF, similar to methods for benzimidazole derivatives but with indole starting materials .

Structural and Functional Analysis

Impact of Bromine Position and Substituents

  • 3-Bromo vs. 4-Bromo : Bromine at position 3 (as in the target compound) creates a meta-directing effect in electrophilic substitution reactions, whereas 4-bromo (e.g., compound 53) may exhibit different electronic effects due to para positioning .
  • Hydrobromide Salts : Enhance aqueous solubility compared to neutral analogs (e.g., 2-(3-Nitrophenyl)-1H-benzoimidazole), which rely on nitro groups for electron withdrawal .

Pharmacological Relevance

Data Tables

Table 1. Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
2-(3-Bromo-propyl)-1H-benzoimidazole HBr C₁₀H₁₂Br₂N₂ 320.03 Not reported Water-soluble Benzimidazole, Br, HBr salt
1-(3-Bromopropyl)-2-methyl-1H-imidazole HBr C₇H₁₂Br₂N₂ 283.99 Not reported Polar solvents Imidazole, Br, HBr salt
5-Bromo-3-(imidazol-5-yl)-1H-indole (34) C₁₉H₁₈BrN₃O₂ 424.27 141–142 Organic solvents Indole, Br, methoxy
Compound 53 C₂₃H₁₉Br₂N₃O 517.24 200–202 DMSO, CHCl₃ Benzimidazole, pyrrole, Br

Research Implications

The discontinuation of 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide highlights the need for alternative synthetic routes or analogs. Future studies should explore the pharmacological profile of this compound class, leveraging their halogen-mediated reactivity and salt-enhanced solubility.

Biological Activity

2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide is a benzoimidazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula: C10H11BrN2•HBr
  • Molecular Weight: 320.02 g/mol
  • Structure: The compound features a benzoimidazole core with a bromo-propyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological processes, leading to therapeutic effects.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

  • Antimicrobial Activity: Preliminary studies suggest that benzoimidazole derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antiparasitic Effects: Studies on related benzoimidazole compounds have indicated potential efficacy against parasitic infections such as leishmaniasis. The optimization of these compounds has led to improved potency and stability in biological systems .
  • Cytotoxicity: Investigations into the cytotoxic effects of benzoimidazole derivatives have revealed that certain modifications can enhance their ability to induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntiparasiticActive against Leishmania species
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Study : A study evaluating various benzimidazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
  • Antiparasitic Testing : In an optimization program for leishmaniasis treatment, derivatives of benzimidazoles were tested in vivo, showing promising results against Leishmania infantum. The modifications aimed at improving metabolic stability and reducing lipophilicity were critical in enhancing their efficacy .
  • Cytotoxicity Evaluation : Research involving the evaluation of cytotoxic effects demonstrated that certain structural modifications in benzimidazole derivatives could lead to increased apoptosis rates in cancer cell lines, suggesting potential use in cancer therapy .

Q & A

Q. Table 1. Reaction Conditions and Yield Optimization

ParameterOptimal RangeImpact on Yield
SolventDMF or DMSOMaximizes solubility of intermediates
Temperature80–90°CBalances substitution vs. elimination
BaseK₂CO₃ (2.0 equiv)Enhances nucleophilicity
Reaction Time12–18 hoursEnsures complete conversion

Q. Table 2. Comparative Halogen Effects

Halogen (X)Bond Dissociation Energy (kJ/mol)Relative ReactivityBiological Activity (IC₅₀, μM)*
Br285Moderate2.1 ± 0.3 (Kinase Inhibition)
Cl327Low5.6 ± 0.8
I234High1.9 ± 0.4 (Unstable in vivo)
*Hypothetical data based on analogous compounds .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize by-products.
  • Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous structural confirmation.
  • Biological Testing : Screen against targets with known halogen sensitivity (e.g., bromodomain-containing proteins).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide
Reactant of Route 2
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2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide

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